molecular formula C10H12BrNO2 B1373618 Ethyl 2-amino-3-bromo-5-methylbenzoate CAS No. 1171131-04-6

Ethyl 2-amino-3-bromo-5-methylbenzoate

Cat. No. B1373618
Key on ui cas rn: 1171131-04-6
M. Wt: 258.11 g/mol
InChI Key: JWLQBNSDENZEGI-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

Ethanol (20 mL) was added to ethyl 2-amino-3-bromo-5-methylbenzoate obtained in Example (259d) (715 mg, 2.8 mmol). While the mixture was stirred, trifluoroacetic acid (0.82 mL, 11.1 mmol), isopentyl nitrite (649 mg, 5.5 mmol) and hypophosphorous acid (7.3 g, 55.4 mmol) were added under ice-cooling, followed by stirring at room temperature for 30 minutes. The reaction solution was diluted and extracted with ethyl acetate and aqueous sodium bicarbonate solution. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/hexane=0/10, 2/8) to obtain 594 mg of the title compound as a light yellow oily substance (88%).
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:12]([Br:13])=[CH:11][C:10]([CH3:14])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].FC(F)(F)C(O)=O.N(OCCC(C)C)=O.[PH2](O)=O>C(O)C>[Br:13][C:12]1[CH:2]=[C:3]([CH:9]=[C:10]([CH3:14])[CH:11]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
0.82 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
649 mg
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
7.3 g
Type
reactant
Smiles
[PH2](=O)O
Step Two
Name
Quantity
715 mg
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=C(C=C1Br)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
While the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction solution was diluted
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/hexane=0/10, 2/8)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OCC)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 594 mg
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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